Product packaging for (E)-beta-Fluoromethylene-m-tyramine(Cat. No.:CAS No. 85278-68-8)

(E)-beta-Fluoromethylene-m-tyramine

Cat. No.: B1237745
CAS No.: 85278-68-8
M. Wt: 167.18 g/mol
InChI Key: XFDXQLJFMLWWJA-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phenethylamine (B48288) Derivatives in Neurochemical Research

Phenethylamine and its derivatives represent a vast family of compounds, both naturally occurring and synthetic, that play a crucial role in neurochemical research. The basic phenethylamine structure is a foundational component of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This structural similarity allows phenethylamine derivatives to interact with various components of the nervous system, such as receptors and enzymes, thereby modulating neuronal activity.

Researchers have extensively studied these derivatives to understand their structure-activity relationships (SAR), which dictate how modifications to the core phenethylamine structure influence their biological effects. biomolther.orgbiomolther.orgnih.gov For instance, the addition of different chemical groups to the aromatic ring or the amine group can dramatically alter a compound's potency and selectivity for specific targets like the dopamine transporter (DAT). biomolther.orgbiomolther.orgnih.gov This has made phenethylamine derivatives invaluable tools for dissecting the complex mechanisms of neurotransmission and for developing potential therapeutic agents for a range of neurological and psychiatric disorders. nih.gov The endogenous trace amine, β-phenethylamine (β-PEA), itself acts as a central nervous system stimulant. biomolther.orgnih.gov

Historical Development of Mechanism-Based Enzyme Inhibitors in Neuroscience

The development of mechanism-based enzyme inhibitors, also known as suicide inhibitors, marked a significant advancement in pharmacology and neuroscience. These inhibitors are unique in that they are relatively unreactive until they are processed by their target enzyme. nih.gov The enzyme's own catalytic mechanism converts the inhibitor into a highly reactive species, which then irreversibly binds to and inactivates the enzyme. nih.gov This high degree of specificity, stemming from the requirement of enzymatic activation, makes them powerful and selective research tools and therapeutic agents. nih.gov

In neuroscience, mechanism-based inhibitors have been instrumental in studying the roles of various enzymes in neurotransmitter metabolism. nih.gov A prime example is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.gov Early research focused on developing inhibitors that could selectively target one of the two MAO isoforms, MAO-A or MAO-B, to better understand their distinct physiological functions and to minimize side effects. nih.gov This led to the design of compounds that could be enzymatically transformed into potent and irreversible inhibitors, paving the way for more targeted therapeutic interventions. nih.gov

Discovery and Initial Characterization of (E)-beta-Fluoromethylene-m-tyramine as a Research Compound

This compound was identified as a potent, enzyme-activated, and irreversible inhibitor of monoamine oxidase (MAO). nih.gov It is generated in the body from its precursor, (E)-beta-fluoromethylene-m-tyrosine (FMMT). nih.gov FMMT itself is not an MAO inhibitor; it requires conversion by the enzyme aromatic L-amino acid decarboxylase (AADC) to become the active inhibitor, this compound. nih.gov

Initial in vitro studies using hog kidney AADC and in vivo studies in rats confirmed this two-step activation process. nih.gov These early investigations demonstrated that the compound exhibits some selectivity for inhibiting MAO-A. nih.gov Further characterization using techniques like positron emission tomography (PET) in monkeys helped to elucidate the stereo, geometrical, and regio-specificities of related FMMT derivatives, highlighting the importance of the (E) isomer for specific localization in dopaminergic regions of the brain. nih.gov

Significance of Selective Monoamine Oxidase B (MAO-B) Inhibition in Preclinical Neuroscience

The selective inhibition of monoamine oxidase B (MAO-B) holds considerable significance in preclinical neuroscience, primarily due to its potential neuroprotective effects. nih.govnih.gov MAO-B is involved in the metabolism of dopamine, and its activity can lead to the production of reactive oxygen species and other toxic metabolites, which contribute to oxidative stress. nih.govnih.gov By inhibiting MAO-B, the breakdown of dopamine is reduced, which not only enhances dopaminergic signaling but may also protect neurons from oxidative damage. nih.gov

Preclinical studies have shown that MAO-B inhibitors can have disease-modifying potential beyond simply increasing dopamine levels. nih.gov They have been found to stimulate the synthesis of neurotrophic factors, which support the survival of neurons. nih.gov This has made selective MAO-B inhibitors a key area of research for neurodegenerative conditions. nih.gov Recent preclinical research has also explored the role of MAO-B in astrocytes and its involvement in the production of the inhibitory neurotransmitter GABA, suggesting that MAO-B inhibitors could have therapeutic applications in conditions like post-traumatic stress disorder (PTSD). neurosciencenews.comscitechdaily.com

Research Findings on this compound and its Precursor

Precursor CompoundActive CompoundActivating EnzymeTarget EnzymeEffectKey Findings
(E)-beta-Fluoromethylene-m-tyrosine (FMMT)This compoundAromatic L-amino acid decarboxylase (AADC)Monoamine Oxidase (MAO), with some selectivity for MAO-AIrreversible InhibitionFMMT is a dual-enzyme-activated inhibitor, requiring decarboxylation by AADC to become the active MAO inhibitor. nih.gov

Monoamine Oxidase Inhibition in Preclinical Research

Inhibitor TypeMechanism of ActionSignificance in Preclinical Neuroscience
Selective MAO-B InhibitorsBlock the activity of the MAO-B enzyme, preventing the breakdown of dopamine and other monoamines.Potential neuroprotective effects by reducing oxidative stress and stimulating neurotrophic factors. nih.govnih.gov
Mechanism-Based InhibitorsAre converted into a reactive form by the target enzyme, leading to irreversible inhibition.Offer high specificity and a sustained duration of inhibition, making them valuable research tools. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B1237745 (E)-beta-Fluoromethylene-m-tyramine CAS No. 85278-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85278-68-8

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-[(E)-3-amino-1-fluoroprop-1-en-2-yl]phenol

InChI

InChI=1S/C9H10FNO/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-5,12H,6,11H2/b8-5-

InChI Key

XFDXQLJFMLWWJA-YVMONPNESA-N

SMILES

C1=CC(=CC(=C1)O)C(=CF)CN

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=C\F)/CN

Canonical SMILES

C1=CC(=CC(=C1)O)C(=CF)CN

Synonyms

(E)-beta-fluoromethylene-m-tyramine
MDL 72392
MDL-72392
MDL72392

Origin of Product

United States

Synthesis Pathways and Methodological Advancements for E Beta Fluoromethylene M Tyramine

Challenging Aspects of Stereoselective Synthesis for Fluorinated Tyramine (B21549) Derivatives

The synthesis of fluorinated tyramine derivatives, including (E)-beta-Fluoromethylene-m-tyramine, presents notable stereochemical challenges. The presence of fluorine can significantly alter the electronic properties and steric bulk of a molecule, influencing the stereochemical outcome of reactions. nih.gov Achieving high stereoselectivity is crucial as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov

A primary challenge lies in controlling the geometry around the carbon-carbon double bond to selectively obtain the desired (E)-isomer over the (Z)-isomer. Research has shown that the (E)-isomer of fluorinated tyramine analogs often exhibits higher specificity for biological targets, such as central dopaminergic structures. nih.gov The introduction of the fluorine atom and the fluoromethylene group requires precise control over reaction conditions to favor the formation of the thermodynamically or kinetically preferred isomer.

Furthermore, when dealing with chiral centers, as is common in amino acid derivatives, achieving high enantiomeric purity is another significant hurdle. Traditional synthetic methods may yield racemic mixtures, necessitating chiral resolution or the development of asymmetric synthetic strategies. beilstein-journals.orgnih.gov The use of chiral auxiliaries or catalysts, such as chiral Ni(II) complexes, has emerged as a powerful tool to direct the stereochemical course of reactions, enabling the synthesis of enantio- and diastereomerically pure fluorinated amino acids. beilstein-journals.orgnih.gov

Detailed Synthetic Routes and Methodological Optimizations for this compound

Several synthetic routes have been developed for this compound and its analogs. One notable approach involves the regioselective synthesis starting from a protected m-tyramine (B1210026) derivative. For instance, 6-fluoro-m-tyramine has been prepared from its corresponding trimethylstannyl derivative via a fluorodestannylation reaction using reagents like elemental fluorine (F2), oxygen difluoride (OF2), or acetyl hypofluorite (B1221730) (CH3COOF), followed by acid hydrolysis. researchgate.net

Another strategy focuses on building the fluorinated side chain onto the aromatic ring. This can involve multi-step sequences that require careful optimization of each step to maximize yield and purity. The choice of fluorinating agent and reaction conditions is critical to control regioselectivity and prevent unwanted side reactions.

Recent advancements in synthetic methodology have focused on improving efficiency and scalability. The use of transition-metal catalysis has provided powerful tools for the selective formation of carbon-fluorine and carbon-carbon bonds, offering more direct and efficient routes to complex fluorinated molecules. rsc.org

Development of Chemoenzymatic Synthesis Strategies for Analogues

Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, are gaining traction for the production of fluorinated tyramine analogues. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions, addressing some of the key challenges in purely chemical synthesis.

For example, engineered enzymes can be used for the stereoselective introduction of functional groups or for the resolution of racemic mixtures of synthetic intermediates. Research into the bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines has demonstrated the potential of using engineered E. coli to produce these compounds. nih.gov By expressing genes encoding enzymes like 4-coumarate CoA:ligase and specific transferases, researchers can synthesize various amine conjugates. nih.gov This approach could be adapted for the synthesis of fluorinated analogues by feeding fluorinated precursors to the engineered microbial systems.

Preparation of Radiolabeled and Deuterated this compound for Tracer Studies

The development of radiolabeled and deuterated versions of this compound is crucial for its use as a tracer in positron emission tomography (PET) studies and for mechanistic investigations.

Radiolabeling: The introduction of a positron-emitting isotope, most commonly fluorine-18 (B77423) ([¹⁸F]), allows for the in vivo visualization and quantification of biological processes. A common method for producing [¹⁸F]-labeled compounds is through electrophilic fluorination. For instance, 18F-labeled (E)-beta-fluoromethylene-DL-m-tyrosine (a precursor to the tyramine) has been prepared by the direct reaction with [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF). nih.gov This reaction can result in a mixture of isomers, which then require separation by techniques like high-performance liquid chromatography (HPLC). nih.gov The specific activity of the resulting radiotracer is a critical parameter, and methods have been developed to achieve high specific activities suitable for PET imaging. nih.gov

Deuteration: The synthesis of deuterated analogs involves replacing one or more hydrogen atoms with deuterium (B1214612). This can be achieved through various methods, including hydrogen/deuterium exchange reactions catalyzed by agents like Ru/C in a deuterium oxide (D₂O) medium. nih.gov Deuterated standards are invaluable for mass spectrometry-based analytical methods, serving as internal standards for accurate quantification.

Analytical Validation of Synthetic Purity and Isomeric Configuration for Research Use

Ensuring the chemical purity and correct isomeric configuration of this compound is paramount for its use in research to obtain reliable and reproducible results. A combination of analytical techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the chemical structure and confirming the regiochemistry and stereochemistry of the fluorinated compound. researchgate.netnih.gov ¹⁹F NMR is particularly powerful for directly observing the fluorine environment and can help distinguish between different isomers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing purity and separating isomers. Chiral HPLC, using a chiral stationary phase, is specifically employed to determine the enantiomeric purity of the compound. nih.gov The separation of (E) and (Z) geometrical isomers can also be achieved using appropriate HPLC conditions. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring that it meets the stringent quality requirements for scientific investigation.

Biochemical and Molecular Mechanisms of Action of E Beta Fluoromethylene M Tyramine

Interaction with Monoamine Oxidases (MAOs): Isoform Specificity and Binding Characteristics

The primary pharmacological target of (E)-beta-Fluoromethylene-m-tyramine is monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov The compound demonstrates distinct characteristics in its interaction with the two major isoforms of MAO, MAO-A and MAO-B.

This compound is classified as an enzyme-activated, irreversible inhibitor of MAO. nih.govnih.gov This mechanism means the compound itself is a substrate for MAO, and it is during the catalytic process that it is converted into a reactive species that permanently inactivates the enzyme. The inhibition is irreversible because it involves the formation of a stable, covalent bond with the enzyme, effectively removing it from the pool of functional enzymes. nih.govnih.gov This contrasts with reversible inhibitors, which bind and dissociate from the enzyme, or pseudo-irreversible inhibitors, where the inhibitor dissociates very slowly. Studies have demonstrated this irreversible nature, with inhibition persisting long after the initial administration of its precursor. nih.gov

The irreversible inhibition by this compound is achieved through the formation of a covalent adduct within the MAO active site. As an enzyme-activated inhibitor, the compound is processed by the flavin adenine (B156593) dinucleotide (FAD) cofactor, the catalytic center of MAO. This enzymatic processing transforms the inhibitor into a highly reactive electrophilic intermediate. This intermediate then rapidly forms a covalent bond with a nucleophilic component of the enzyme. While the precise residue has not been explicitly identified for this specific compound in the available literature, in many similar MAO inhibitors, the target is the N5 atom of the FAD cofactor or a nearby cysteine residue in the active site. This covalent modification permanently disables the enzyme's catalytic function.

The fluoromethylene group is a critical structural feature that dictates the compound's inhibitory profile. Fluorine's high electronegativity and small size significantly influence the electronic properties of the molecule, which is a key factor in the design of potent MAO inhibitors. usd.edu

The specific geometry of this group is also paramount. Positron emission tomography (PET) studies using various isomers of the radiolabeled precursor have shown a strict structural dependency for its activity. nih.gov The (E)-isomer of beta-fluoromethylene-m-tyrosine, which gives rise to this compound, exhibits significantly higher specificity for its target structures in the brain compared to its (Z)-geometrical counterpart. nih.gov This demonstrates that the spatial arrangement of the fluoromethylene group is crucial for optimal binding and processing within the MAO active site, ultimately determining the inhibitor's potency and specificity.

This compound demonstrates a notable, though not absolute, selectivity for the inhibition of MAO-A over MAO-B. nih.govnih.gov MAO-A and MAO-B share approximately 70% of their genetic sequence, but differences in their active sites confer distinct substrate and inhibitor specificities. withpower.com MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B favors phenylethylamine. withpower.commdpi.com The selectivity of inhibitors is often determined by key amino acid differences in the active site cavity. For instance, a critical difference is the presence of Phe-208 in MAO-A versus Ile-199 in MAO-B, which alters the shape and volume of the substrate-binding pocket. msu.ru The structure of this compound allows it to fit more effectively into the active site of MAO-A, leading to its preferential irreversible inhibition of this isoform. nih.govnih.gov

Table 1: Comparative Profile of this compound Inhibition of MAO Isoforms

FeatureMAO-AMAO-B
Primary Substrates Serotonin, Norepinephrine, Dopamine (B1211576), Tyramine (B21549) withpower.comPhenylethylamine, Dopamine, Tyramine withpower.commdpi.com
Inhibitor Selectivity Preferential target nih.govnih.govLower affinity/inhibition nih.gov
Inhibition Type Enzyme-activated, Irreversible nih.govnih.govIrreversible, but less potent
Consequence of Inhibition Increased levels of serotonin and norepinephrineLess impact due to lower selectivity

Investigation of Interactions with Other Biogenic Amine-Metabolizing Enzymes

Beyond its primary interaction with MAO, the metabolic pathway and actions of this compound are influenced by other enzymes involved in biogenic amine metabolism.

The most critical of these is aromatic L-amino acid decarboxylase (AADC) , which is essential for the synthesis of this compound from its precursor, FMMT. nih.gov Inhibition of AADC has been shown to prevent the subsequent MAO inhibition, confirming its role as the activating enzyme. nih.gov

As a tyramine analog, the compound may also interact with other enzymes that process tyramine. These include:

Semicarbazide-sensitive amine oxidase (SSAO): This enzyme is another pathway for tyramine metabolism in some tissues. nih.gov

Dopamine β-hydroxylase: This enzyme can convert tyramine into octopamine (B1677172). nih.gov

Tyramine β-monooxygenase: An enzyme found in insects that catalyzes the synthesis of octopamine from tyramine. nih.gov

Table 2: Interaction of this compound and its Precursor with Biogenic Amine-Metabolizing Enzymes

EnzymeRole in Relation to the CompoundReference
Aromatic L-amino acid decarboxylase (AADC) Catalyzes the conversion of the precursor (FMMT) to the active inhibitor, this compound. nih.govnih.gov
Monoamine Oxidase-A (MAO-A) Primary target; undergoes enzyme-activated, irreversible inhibition. nih.govnih.gov
Monoamine Oxidase-B (MAO-B) Secondary target; inhibited less potently than MAO-A. nih.gov
Semicarbazide-sensitive amine oxidase (SSAO) Potential interacting enzyme, as it metabolizes tyramine. nih.gov
Dopamine β-hydroxylase Potential interacting enzyme based on its action on the parent molecule, tyramine. nih.gov

Structural Biology of this compound-Enzyme Complexes (e.g., X-ray Crystallography, Cryo-EM)

Despite the detailed kinetic and pharmacological characterization of this compound, there is a lack of publicly available high-resolution structural data, such as from X-ray crystallography or cryo-electron microscopy (Cryo-EM), showing the compound bound to MAO or other enzymes. The crystallization of integral membrane proteins like MAO has historically been challenging. msu.ru Therefore, the precise three-dimensional interactions, bond distances, and conformational changes that occur upon covalent adduct formation can currently only be inferred from kinetic data and molecular modeling based on the known structures of MAO with other inhibitors.

Computational Chemistry and Molecular Dynamics Simulations of Binding Events

While specific computational chemistry and molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established for other MAO inhibitors. These computational techniques provide invaluable atomic-level insights into the binding mechanisms of inhibitors with their target enzymes.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies would be employed to model its interaction with the active site of both MAO-A and MAO-B. The crystal structures of these enzymes are available in the Protein Data Bank and serve as the starting point for these simulations. The docking process would involve placing the ligand in various conformations within the enzyme's binding pocket and scoring them based on factors like intermolecular forces, providing a static picture of the most probable binding pose.

Following molecular docking, molecular dynamics (MD) simulations can offer a more dynamic and detailed understanding of the binding event. MD simulations track the movements and interactions of every atom in the system (the enzyme, the inhibitor, and surrounding solvent) over time, typically on the nanosecond to microsecond timescale. This allows for the observation of conformational changes in both the ligand and the protein upon binding and can help to identify key amino acid residues involved in stabilizing the inhibitor within the active site.

For an irreversible inhibitor like this compound, MD simulations could be particularly insightful. They could be used to study the conformational changes that precede the formation of the covalent bond with the FAD cofactor. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a quantitative measure of the affinity of the inhibitor for the enzyme.

A typical MD simulation protocol for studying the interaction of an inhibitor with an enzyme like MAO would involve the following steps:

Simulation Stage Description Typical Duration/Parameters
System Preparation The initial complex from molecular docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.N/A
Minimization The energy of the system is minimized to remove any steric clashes or unfavorable geometries.Several thousand steps
Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration to allow the system to relax.1-10 nanoseconds
Production Run The main simulation is run without restraints, and the trajectory data (atomic positions, velocities, and energies) are collected for analysis.100s of nanoseconds to microseconds

Analysis of the MD simulation trajectories would reveal crucial information such as the stability of the enzyme-inhibitor complex, the network of hydrogen bonds and hydrophobic interactions, and the flexibility of different regions of the protein. This detailed understanding of the binding event at the molecular level is instrumental in the rational design of more potent and selective MAO inhibitors.

Preclinical Pharmacological Research of E Beta Fluoromethylene M Tyramine

In Vivo Neuropharmacology in Animal Models (e.g., Rodents)

Behavioral Phenotyping in Animal Models Relevant to Monoamine System Modulation (e.g., Locomotor Activity, Exploratory Behavior)

Direct and specific preclinical studies detailing the behavioral phenotype of (E)-beta-Fluoromethylene-m-tyramine, particularly concerning locomotor activity and exploratory behavior, are not extensively available in the public domain. However, based on its mechanism of action as a monoamine oxidase inhibitor, particularly its role in modulating dopamine (B1211576) and norepinephrine (B1679862) levels, certain behavioral outcomes can be anticipated and are discussed in the context of related compounds.

Inhibition of MAO enzymes by compounds like this compound leads to an increase in the synaptic availability of monoamine neurotransmitters. Elevated levels of dopamine and norepinephrine in key brain regions are well-known to influence motor activity and exploratory behaviors. Generally, increased dopaminergic and noradrenergic tone is associated with an increase in locomotor activity and exploratory drive.

Studies on tyramine (B21549), the parent compound of this analog, have shown varied effects on locomotion depending on the animal model and experimental conditions. For instance, in Drosophila larvae, tyramine has been observed to have complex and sometimes opposing effects on locomotion when compared to octopamine (B1677172). While direct extrapolation to mammalian systems requires caution, these findings underscore the intricate role of tyramine and its analogs in motor control. In some rodent studies, tyramine has been shown to increase motor activity.

Given that this compound is the active metabolite responsible for the MAO-inhibitory effects of its parent compound, its impact on behavior is of significant interest. The potentiation of dopaminergic and noradrenergic signaling would theoretically lead to a hyperactive phenotype in animal models. This could manifest as increased distance traveled, higher frequency of rearing, and more time spent exploring novel environments in standardized tests such as the open field test or activity monitoring chambers. However, without direct experimental data for this compound, these remain well-founded hypotheses rather than established findings.

Table 1: Anticipated Effects of this compound on Behavioral Phenotypes in Rodent Models (Hypothetical)

Behavioral TestParameterExpected OutcomeRationale
Open Field TestTotal Distance TraveledIncreaseEnhanced dopaminergic and noradrenergic activity
Open Field TestRearing FrequencyIncreaseIncreased exploratory and arousal levels
Open Field TestTime in CenterVariableMay be influenced by anxiogenic or anxiolytic effects
Novel Object RecognitionExploration TimeIncreaseEnhanced attention and exploratory drive

Pharmacokinetic Considerations in Preclinical Species (Absorption, Distribution, Metabolism, Excretion in Animal Models)

The pharmacokinetic profile of this compound is intrinsically linked to its formation from its parent compound, (E)-beta-fluoromethylene-m-tyrosine (FMMT).

Absorption: As this compound is primarily studied as the active metabolite of orally or systemically administered FMMT, its own direct absorption characteristics are not the primary focus of available research. The absorption profile is therefore that of FMMT.

Distribution: Following its formation, this compound exhibits significant distribution into the central nervous system. Positron Emission Tomography (PET) studies in vervet monkeys using radiolabeled analogs of FMMT have demonstrated that the (E)-isomer effectively crosses the blood-brain barrier. nih.gov These studies have also revealed a higher specificity of the (E)-isomer for central dopaminergic structures, indicating preferential accumulation in these brain regions. nih.gov Further research in rats has shown that the selective inhibition of MAO within noradrenergic and dopaminergic neurons is due to the accumulation of this compound via the noradrenaline transporter.

Metabolism: this compound is the product of the decarboxylation of FMMT by the enzyme aromatic L-amino acid decarboxylase (AADC). This metabolic conversion is a critical step for its pharmacological activity. Once formed, this compound itself is a substrate for and an irreversible inhibitor of monoamine oxidase. The fluoromethylene group at the beta-position is key to its mechanism-based inactivation of MAO. The subsequent metabolic fate of the inactivated enzyme complex and any further breakdown products of the compound are not well-documented in available literature.

Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterFinding/InferenceAnimal ModelCitation
Absorption Formed from its parent compound, FMMT.--
Distribution Crosses the blood-brain barrier.Vervet Monkey nih.gov
Accumulates in central dopaminergic structures.Vervet Monkey nih.gov
Taken up by the noradrenaline transporter into noradrenergic neurons.Rat
Metabolism Active metabolite of (E)-beta-fluoromethylene-m-tyrosine via AADC.--
Irreversibly inhibits monoamine oxidase.--
Excretion Specific data not available.--

Structure Activity Relationships Sar and Analog Design for Research Applications

Systematic Elucidation of Key Structural Features for MAO Inhibition Potency and Isoform Selectivity

(E)-beta-fluoromethylene-m-tyramine is a potent enzyme-activated, irreversible inhibitor of monoamine oxidase (MAO), with some selectivity for the MAO-A isoform. nih.gov The key structural features responsible for its inhibitory activity and selectivity have been a subject of investigation. The fluoromethylene group in the beta position relative to the amino group is crucial for the mechanism-based inhibition. This group, after enzymatic conversion, leads to an electrophilic species that covalently binds to the enzyme's flavin cofactor, causing irreversible inhibition.

The position of the hydroxyl group on the aromatic ring also plays a significant role in the molecule's activity. The meta position of the hydroxyl group in this compound is a key determinant of its MAO-A selectivity. Alterations to the substitution pattern on the phenyl ring can modulate both the potency and the selectivity of inhibition for MAO-A versus MAO-B. For instance, the design of (E)-3-fluoroallylamines with different substituents has led to the development of selective inhibitors for both MAO-A and MAO-B. nih.gov

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel analogs of this compound has been guided by the goal of improving properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of these analogs often involves multi-step chemical processes. For example, the synthesis of fluorinated cinnamylpiperazines, another class of potential MAO inhibitors, has been achieved through a three-step process starting from commercially available piperazine. mdpi.com

The design strategy for new analogs often involves the fusion of different pharmacophores. For instance, combining an arylpiperazine and a cinnamyl pharmacophore into a single scaffold has been explored to create novel MAO-B inhibitors. mdpi.com This approach aims to leverage the known binding characteristics of different chemical motifs to create hybrid molecules with enhanced affinity and selectivity.

The following table provides examples of rationally designed MAO inhibitors and their reported activities:

Compound/AnalogTargetReported Activity
This compoundMAO-A (selective)Potent enzyme-activated, irreversible inhibitor. nih.gov
MDL 72145 ((E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine)MAO-B (selective)Potent and irreversible inhibitor. nih.gov
MDL 72974 ((E)-2-(4-fluorophenethyl)-3-fluoroallylamine)MAO-B (selective)Potent and irreversible inhibitor. nih.gov
3-Phenylcoumarin (B1362560) derivativesMAO-B (selective)Potent inhibitors with IC50 values in the nanomolar to micromolar range. frontiersin.org
Fluorinated CinnamylpiperazinesMAO-BInvestigated as potential ligands for PET imaging. mdpi.com

Impact of Stereochemistry on Biochemical Activity and Enzyme Interactions

The stereochemistry of inhibitor molecules can have a profound impact on their biochemical activity and interactions with the enzyme's active site. The "(E)" designation in this compound refers to the stereochemistry around the carbon-carbon double bond of the fluoromethylene group. This specific geometric isomer is crucial for its inhibitory activity.

While detailed studies specifically on the stereochemical impact of this compound are not extensively available in the provided search results, the principles of stereoselectivity are well-established in enzymology. The three-dimensional structure of the enzyme's active site creates a chiral environment, leading to differential binding and reactivity of stereoisomers. It is highly probable that the (Z)-isomer of beta-fluoromethylene-m-tyramine would exhibit significantly different, likely lower, inhibitory potency against MAO compared to the (E)-isomer due to a less favorable fit within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound and its close analogs are not detailed in the provided search results, the principles of QSAR are widely applied in the design of MAO inhibitors.

QSAR studies for other classes of MAO inhibitors, such as 3-phenylcoumarin derivatives, have been conducted to understand the atom-level determinants of MAO-B inhibition. frontiersin.org These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric parameters. By establishing a mathematical relationship between these descriptors and the observed inhibitory activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis and testing. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Development of Prodrug Strategies for Enhanced Brain Penetration in Preclinical Models

This compound itself is an active inhibitor of MAO. However, to enhance its delivery to the central nervous system (CNS), prodrug strategies have been developed. A notable example is the use of (E)-beta-fluoromethylene-m-tyrosine (FMMT), also known as MDL 72394. nih.govnih.gov

FMMT is an amino acid that acts as a bioprecursor, or prodrug, to this compound. nih.gov The rationale behind this strategy is to utilize the body's natural transport systems for amino acids to facilitate entry into the brain. Once in the brain, FMMT is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to generate the active inhibitor, this compound. nih.govnih.gov This targeted delivery approach can increase the concentration of the inhibitor in the brain while minimizing peripheral side effects.

To further enhance brain-specific MAO inhibition, FMMT has been co-administered with a peripherally acting AADC inhibitor, such as carbidopa. nih.govnih.gov Carbidopa prevents the conversion of FMMT to the active inhibitor in peripheral tissues, thereby increasing the amount of FMMT that reaches the brain. nih.gov This combination strategy has been shown to enhance MAO inhibition in the CNS and reduce the potential for interactions with dietary tyramine (B21549), a common concern with non-selective MAO inhibitors. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov The use of prodrugs that can cross the blood-brain barrier (BBB) is a key strategy in developing CNS-acting drugs. researchgate.netrsc.orgmdpi.comnih.govnih.gov

Analytical Methodologies in E Beta Fluoromethylene M Tyramine Research

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and specific quantification of (E)-beta-Fluoromethylene-m-tyramine and its metabolites in complex biological samples like plasma, urine, and tissue lysates.

Gas Chromatography-Mass Spectrometry (GC-MS): A validated GC-MS method has been developed for the simultaneous determination of (E)-beta-fluoromethylene-m-tyrosine (FMMT), the prodrug of this compound, and its active metabolite in human plasma and urine. nih.gov This procedure involves a liquid-liquid extraction, followed by derivatization steps (esterification and N-acylation) to enhance volatility for GC analysis. nih.gov The use of negative ion chemical ionization and selected ion monitoring provides the necessary specificity and sensitivity for pharmacokinetic studies, with a limit of quantification of 2.5 pmol/ml for both compounds. nih.gov The accuracy of this method is ensured by the use of specific internal standards for the prodrug and its active metabolite. nih.gov

It is important to note that biological matrices can introduce complexities such as signal suppression or enhancement, which can affect the accuracy of quantification. mdpi.comnih.gov These "matrix effects" are caused by co-eluting endogenous substances from the sample that can interfere with the ionization of the target analytes. nih.govresearchgate.net Strategies to mitigate these effects include thorough sample clean-up, the use of appropriate internal standards, and careful optimization of chromatographic conditions. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): While specific applications of HPLC-MS/MS for this compound are not detailed in the provided results, this technique is a powerful tool for the analysis of similar compounds. HPLC is widely used for the separation of biogenic amines and their derivatives in various samples. researchgate.net Coupled with tandem mass spectrometry (MS/MS), it offers high selectivity and sensitivity for quantification, making it suitable for analyzing low-level analytes in complex biological matrices. nih.gov The versatility of HPLC allows for various separation modes, such as reversed-phase chromatography, which is effective for retaining and separating amine- and phenol-containing molecules after derivatization. nih.gov

Interactive Table: GC-MS Method Parameters

ParameterValueReference
Analytes(E)-beta-fluoromethylene-m-tyrosine (FMMT), this compound nih.gov
MatricesHuman Plasma, Urine nih.gov
ExtractionLiquid-Liquid Extraction nih.gov
DerivatizationEsterification (HCl/butanol), N-acylation (pentafluoropropionic anhydride) nih.gov
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Ionization ModeNegative Ion Chemical Ionization nih.gov
Limit of Quantification2.5 pmol/ml nih.gov
Internal StandardsMDL 72661 (for FMMT), MDL 72761 (for this compound) nih.gov

Spectroscopic Methods for Structural Characterization of Metabolites and Covalent Adducts

Spectroscopic techniques are indispensable for the structural elucidation of metabolites and the identification of covalent adducts formed between this compound and its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of molecules. In the context of fluorinated compounds like this compound, 1H, 13C, and 19F-NMR are particularly valuable. For instance, extensive NMR analysis was crucial in identifying the product isomers formed during the radiolabeling of a precursor to this compound. nih.gov NMR is also widely used in metabolomics to identify and quantify various metabolites in biological samples, providing insights into metabolic pathways. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites and confirming the identity of covalent adducts. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS/MS), HRMS can distinguish between molecules with very similar masses, enabling the identification of specific modifications to proteins. nih.gov The "bottom-up" approach in proteomics, where proteins are digested into smaller peptides before MS analysis, allows for the precise localization of the amino acid residue that has been covalently modified. mdpi.com This is particularly relevant for irreversible inhibitors like this compound that form covalent bonds with their target enzymes. nih.govmdpi.com

Interactive Table: Spectroscopic Methods in Compound Characterization

TechniqueApplicationKey Information ProvidedReference
NMR Spectroscopy Structural elucidation of synthetic products and metabolites.Detailed molecular structure, identification of isomers. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) Identification of metabolites and covalent protein adducts.Accurate mass and elemental composition, confirmation of covalent binding. nih.govresearchgate.netnih.govmdpi.com

Radioligand Binding Assays for Receptor and Enzyme Target Identification in Research Samples

Radioligand binding assays are a fundamental technique for identifying and characterizing the interaction of a compound with its biological targets, such as receptors and enzymes. These assays utilize a radiolabeled form of a ligand to quantify its binding to a specific target.

While specific radioligand binding assay data for this compound is not available in the search results, the compound is known to be an irreversible inhibitor of monoamine oxidase (MAO). nih.gov This suggests that radiolabeled versions of this compound or its analogues could be used to study its covalent interaction with MAO. The development of [18F]-labeled analogues of its precursor for PET imaging points to the feasibility of creating such radiotracers. nih.gov These radiolabeled compounds would be invaluable for in vitro binding assays to determine the affinity and binding kinetics of this compound to MAO and to screen for potential off-target interactions.

In Vivo Microdialysis and Voltammetry for Dynamic Neurochemical Monitoring in Animal Brains

In vivo microdialysis and voltammetry are powerful techniques for monitoring the dynamic changes in neurotransmitter levels in the brains of living animals, providing crucial information about the neurochemical effects of compounds like this compound.

In Vivo Microdialysis: This technique involves implanting a small probe into a specific brain region to collect samples of the extracellular fluid. nih.govnih.gov These samples can then be analyzed, typically by HPLC, to measure the concentrations of neurotransmitters, their metabolites, and other neurochemicals. nih.gov Microdialysis is well-established for monitoring low molecular weight compounds and has been instrumental in pharmacological and pharmacokinetic studies. nih.gov Recent advancements have improved the temporal and spatial resolution of this technique, allowing for more detailed studies of neurochemical dynamics. nih.govnih.gov

Voltammetry: Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that can measure the rapid, sub-second changes in the concentration of certain neurotransmitters, such as dopamine (B1211576), in real-time. While not explicitly mentioned in the context of this compound in the provided results, its known mechanism of action as an MAO inhibitor, which would affect dopamine levels, makes FSCV a highly relevant technique for future research.

Advanced Imaging Techniques for Preclinical Distribution Studies

Advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive methods that allow for the visualization and quantification of the distribution of radiolabeled compounds in the body over time.

Positron Emission Tomography (PET): PET imaging has been instrumental in the preclinical evaluation of fluorinated analogues of this compound's precursor. nih.gov By labeling these compounds with the positron-emitting isotope fluorine-18 (B77423) ([18F]), researchers can track their uptake and distribution in the brain of living animals, such as monkeys. nih.gov These studies have revealed the importance of stereochemistry and the position of the fluorine label for optimal localization in dopaminergic brain regions. nih.gov The potential for "metabolic trapping," where the radiolabeled compound covalently binds to its target (MAO), makes these tracers particularly promising for imaging dopamine nerve terminals. nih.gov Preclinical PET studies are crucial for identifying promising drug candidates and for providing mechanistic insights before clinical trials. nih.gov

Interactive Table: Preclinical PET Imaging Findings for [18F]F-FMMT Analogues

ParameterFindingReference
Stereoisomer Specificity The L-(E)-isomer showed higher specificity for central dopaminergic structures compared to the D-isomer. nih.gov
Geometrical Isomer Specificity The E-isomer was favored over the (Z) geometrical counterpart. nih.gov
Regiospecificity The 6-[18F]fluoro substituted analogue was favored over the 2- and 4-[18F]fluoro substituted isomers. nih.gov
Potential Advantage "Metabolic trapping" via covalent binding to MAO may provide an optimal PET tracer for CNS dopamine nerve terminals. nih.gov

Research Applications and Investigative Tools of E Beta Fluoromethylene M Tyramine

Utilization as a Chemical Probe for Deeper Understanding of Monoamine Oxidase Biology

(E)-beta-Fluoromethylene-m-tyramine serves as a potent, enzyme-activated, irreversible inhibitor of monoamine oxidase (MAO), with some selectivity for the MAO-A isoform. nih.gov It is not an inhibitor itself but is formed from its precursor, (E)-beta-fluoromethylene-m-tyrosine (FMMT), through decarboxylation by aromatic L-amino acid decarboxylase (AADC). nih.gov This dual-enzyme activation mechanism makes it a sophisticated chemical probe for studying MAO biology.

The utility of this compound as a probe is enhanced by its preferential formation within monoamine neurons. nih.gov Its precursor, FMMT, is actively transported into these nerve endings and subsequently converted to the active inhibitor. nih.gov This allows for targeted inhibition of MAO within specific neuronal populations, providing a deeper understanding of the enzyme's role in these cells. nih.govnih.gov For instance, studies have shown that the inhibition of MAO by FMMT is significantly reduced in the striatum when the dopaminergic pathway is lesioned, demonstrating the probe's ability to target MAO within these specific neurons. nih.gov

Table 1: Key Characteristics of this compound as a MAO Probe

CharacteristicDescriptionReference
Activation Mechanism Dual-enzyme activated; FMMT is decarboxylated by AADC to form the active inhibitor. nih.gov
Mode of Inhibition Enzyme-activated, irreversible inhibitor of MAO. nih.gov
Selectivity Shows some selectivity for MAO-A. nih.gov
Cellular Targeting Preferentially formed and active within monoamine neurons due to active transport of its precursor. nih.govnih.gov

Application in Elucidating Neurotransmitter Metabolism and Turnover Pathways

The ability of this compound to selectively inhibit MAO within monoaminergic neurons makes it an invaluable tool for studying the metabolism and turnover of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov By inhibiting the primary enzyme responsible for their degradation, researchers can investigate the dynamics of neurotransmitter synthesis, release, and reuptake.

Studies using its precursor, FMMT, have demonstrated that the inhibition of MAO within noradrenergic and dopaminergic neurons is more pronounced compared to outside these neurons, especially after repeated administration in combination with a peripheral AADC inhibitor like carbidopa. nih.gov This selective inhibition allows for a more precise examination of neurotransmitter pathways in the central nervous system. The use of selective uptake inhibitors for different monoamines in conjunction with FMMT has further refined the understanding of which neuronal transporters are responsible for the accumulation of the active metabolite. nih.gov

Development of Enzyme-Activated Fluorescent Probes Based on the this compound Scaffold

The general principle of creating enzyme-activated fluorescent probes involves designing a molecule that is initially non-fluorescent but becomes fluorescent after being acted upon by a specific enzyme. nih.govnih.gov This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzyme activity. nih.gov The scaffold of tyramine (B21549) and its derivatives is particularly useful for developing probes for enzymes like tyrosinase, which is overexpressed in melanoma. nih.gov

While direct examples of fluorescent probes based on the this compound scaffold are not extensively documented in the provided search results, the underlying principle of its enzymatic activation is highly relevant. The conversion of a non-inhibitory precursor (FMMT) to a highly active molecule suggests that this scaffold could be adapted for creating fluorescent probes. The tyramine structure itself is a recognition motif for certain enzymes, and the introduction of a fluoromethylene group could be exploited to modulate the electronic properties of a tethered fluorophore upon enzymatic processing. The development of such probes would enable the visualization of MAO activity in real-time within cellular and tissue contexts.

Contribution to Understanding Molecular Mechanisms in Preclinical Models of Neurological Disorders

The role of MAO in the pathophysiology of neurological disorders such as Parkinson's disease and depression is well-established. mdpi.com Inhibitors of MAO are used clinically to treat these conditions. This compound, through its targeted inhibition of MAO, serves as a critical research tool in preclinical models of these disorders.

By using this compound, researchers can explore the downstream consequences of MAO inhibition on neuronal function and survival. For example, investigating the effects of targeted MAO-A inhibition can help elucidate its role in the neurodegenerative processes associated with Parkinson's disease. Furthermore, studies using radiolabeled analogs of its precursor, FMMT, with positron emission tomography (PET), have been instrumental in visualizing and quantifying the activity of the dopaminergic system in vivo. nih.gov These studies have highlighted the structural specificities required for effective brain uptake and enzymatic conversion, providing valuable insights for drug design. nih.gov The synergistic toxicity observed between tyramine and amyloid-beta 42 in yeast models of Alzheimer's disease suggests another potential area where fluorinated tyramine analogs could be used to probe disease mechanisms. nih.gov

Role in Advancing the Study of Fluorinated Amine Interactions with Biological Systems

The introduction of fluorine into bioactive molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity and small size can impact a molecule's pKa, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net this compound is an excellent example of how fluorination can be used to create a potent and specific enzyme inhibitor.

The study of this compound and its analogs contributes to a broader understanding of how fluorinated amines interact with enzymes and transporters. For instance, research on various fluorinated phenethylamine (B48288) analogs has shown that the degree of fluorination affects their substrate activity for MAO. researchgate.net PET studies with different radiofluorinated isomers of FMMT have revealed strict structural requirements for their interaction with the blood-brain barrier and central nervous system enzymes. nih.gov These findings are crucial for the rational design of new fluorinated drugs and diagnostic agents, providing a clearer picture of the structure-activity relationships that govern the biological behavior of fluorinated amines. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for this compound

This compound, a potent and irreversible inhibitor of monoamine oxidase A (MAO-A), has primarily been studied in the context of its targeted enzymatic inhibition and subsequent effects on monoamine neurotransmitter levels. However, the future research landscape for this compound is poised to expand significantly, leveraging advanced molecular and systems-level technologies to uncover novel therapeutic potentials and deepen our understanding of its biological interactions. This article explores the prospective research avenues that could shape the future of this compound research, from dissecting its molecular interactions to its integration into systems neuroscience and advanced drug discovery platforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.